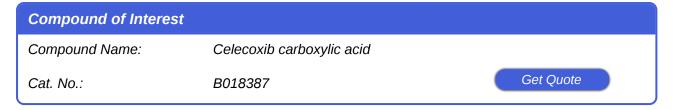


Physicochemical Characteristics of Celecoxib Carboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib carboxylic acid is the principal active metabolite of celecoxib, a nonsteroidal antiinflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The metabolic
conversion of celecoxib to its carboxylic acid derivative is a critical step in its pharmacokinetic
profile and subsequent elimination from the body. Understanding the physicochemical
characteristics of this metabolite is paramount for a comprehensive assessment of the drug's
absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the
development of analytical methods and potential new therapeutic applications. This technical
guide provides an in-depth overview of the core physicochemical properties of celecoxib
carboxylic acid, detailed experimental protocols for their determination, and visualizations of
relevant biological and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical parameters of a drug molecule govern its behavior in biological systems. For **celecoxib carboxylic acid**, these properties influence its solubility in physiological fluids, its ability to cross biological membranes, and its interactions with metabolic enzymes.

Data Presentation



The following table summarizes the available quantitative and qualitative physicochemical data for **celecoxib carboxylic acid**. It is important to note that while some experimental data is available, specific values for aqueous solubility, pKa of the carboxylic acid, and logP are not readily found in the public domain literature.

Property	Value	Source
Molecular Formula	C17H12F3N3O4S	MedchemExpress[1], Cayman Chemical[2], Santa Cruz Biotechnology[3]
Molecular Weight	411.36 g/mol	MedchemExpress[1], Cayman Chemical[2], Santa Cruz Biotechnology[3]
CAS Number	170571-01-4	MedchemExpress[1], Cayman Chemical[2], Santa Cruz Biotechnology[3]
Appearance	White to off-white solid	MedchemExpress[1]
Melting Point	245 - 247 °C	Certificate of Analysis[4]
Aqueous Solubility	Slightly soluble in PBS (pH 7.2)	Cayman Chemical[2]
Solubility in Organic Solvents	DMSO: 125 mg/mL Ethanol: 30 mg/mL DMF: 30 mg/mL	MedchemExpress[1], Cayman Chemical[2]
рКа	Data not available for the carboxylic acid moiety. The pKa of the sulfonamide moiety of the parent drug, celecoxib, is 11.1.[5]	
logP	Data not available. The logP of the parent drug, celecoxib, is 3.4.[4]	_

Experimental Protocols



Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized experimental methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

- Preparation of Aqueous Media: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract. Use purified water as a control.
- Sample Preparation: Add an excess amount of Celecoxib Carboxylic Acid to a series of
 glass vials containing a known volume of the prepared aqueous media. The excess solid
 should be visually apparent.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to pellet any remaining suspended particles.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a fine-pore filter (e.g., 0.22 μm) that does not bind the analyte.
- Quantification: Analyze the concentration of Celecoxib Carboxylic Acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).



 Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or μg/mL.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of an acidic or basic compound.

Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

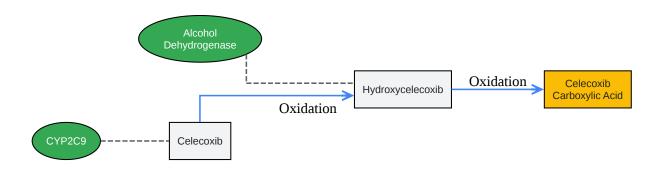
Detailed Methodology:

- Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa range.
- Sample Preparation: Accurately weigh a known amount of Celecoxib Carboxylic Acid and
 dissolve it in a suitable co-solvent (e.g., methanol or ethanol) if necessary, due to low
 aqueous solubility. Dilute the solution with purified, carbonate-free water to a known volume.
 A typical starting concentration is in the millimolar range.
- Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of the titrant delivery burette into the solution.
- Titration: For a carboxylic acid, the titrant will be a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa
 can be determined from the pH at the half-equivalence point (the point at which half of the
 acid has been neutralized). Alternatively, the first or second derivative of the titration curve
 can be plotted to more accurately determine the equivalence point.
- Data Reporting: Report the pKa as the average of multiple determinations, along with the standard deviation and the temperature at which the measurement was performed.



Mandatory Visualizations Metabolic Pathway of Celecoxib

The primary metabolic pathway of celecoxib involves the oxidation of the methyl group to a hydroxymethyl intermediate, which is then further oxidized to the carboxylic acid metabolite. This process is primarily mediated by the cytochrome P450 enzyme CYP2C9.



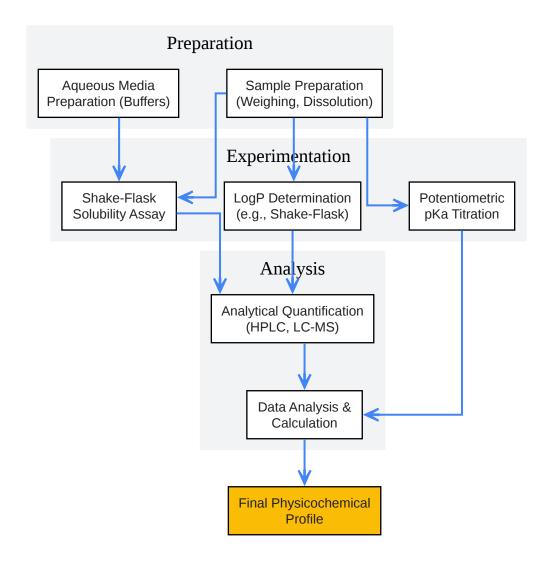
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Caption: Metabolic conversion of Celecoxib to Celecoxib Carboxylic Acid.

Experimental Workflow for Physicochemical Characterization

The determination of key physicochemical properties follows a structured workflow, from initial sample preparation to final data analysis.





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Caption: Generalized workflow for determining physicochemical properties.

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